lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate
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Overview
Description
Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate is a chemical compound with the molecular formula C6H7LiO3S2 It is a lithium salt of 4-(methoxymethyl)thiophene-2-sulfinate, which is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate typically involves the reaction of 4-(methoxymethyl)thiophene-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound, such as crystallization or recrystallization, to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction could produce thiols or sulfides.
Scientific Research Applications
Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, such as conductive polymers or organic semiconductors.
Biological Studies:
Industrial Applications: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate involves its interaction with molecular targets through its functional groups. The sulfinic acid group can participate in redox reactions, while the methoxymethyl group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Lithium thiophene-2-sulfinate: Similar structure but lacks the methoxymethyl group.
Lithium 4-methylthiophene-2-sulfinate: Similar structure with a methyl group instead of a methoxymethyl group.
Lithium 4-(ethoxymethyl)thiophene-2-sulfinate: Similar structure with an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness
Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the methoxymethyl group provides distinct advantages.
Properties
CAS No. |
2731014-07-4 |
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Molecular Formula |
C6H7LiO3S2 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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